Ethoxycarbonylmethyltrimethylammonium chloride

Cleavable Surfactants Alkaline Hydrolysis Degradable Quaternary Ammonium Compounds

Researchers requiring transient surface activity often face challenges with conventional persistent QACs that resist removal. Ethoxycarbonylmethyltrimethylammonium chloride (CAS 3032-11-9) is a cleavable betaine ester surfactant that solves this via rapid, controlled alkaline hydrolysis. - Enables switchable phase-transfer catalysis; activity is terminated by pH-triggered degradation. - Functions as a transient solubilizer: achieves ~100% hydrolysis at pH 10 within 10 min, precipitating analytes for easy recovery. - Quantifiably reduces environmental persistence by degrading into betaine and ethanol fragments.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 3032-11-9
Cat. No. B167277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxycarbonylmethyltrimethylammonium chloride
CAS3032-11-9
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C7H16NO2.ClH/c1-5-10-7(9)6-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
InChIKeyJFCJMBHZZMQZAI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethoxycarbonylmethyltrimethylammonium Chloride: Cleavable Betaine Ester Surfactant


Ethoxycarbonylmethyltrimethylammonium chloride (CAS 3032-11-9), also known as betaine ethyl ester chloride, is a quaternary ammonium compound (QAC) belonging to the betaine ester class of cationic surfactants . Its chemical structure features a positively charged trimethylammonium headgroup linked to an ethoxycarbonylmethyl moiety ((CH₂COOEt)CH₂-N⁺(CH₃)₃ Cl⁻), which confers specific solubility, reactivity, and surface-active properties distinct from conventional alkyl QACs . This compound is recognized for its cleavable ester linkage, making it a representative of 'soft' or environmentally degradable surfactants [1].

Why Generic QACs Cannot Substitute for This Compound


Despite sharing a cationic trimethylammonium headgroup, ethoxycarbonylmethyltrimethylammonium chloride cannot be directly substituted with generic alkyltrimethylammonium chlorides (e.g., dodecyltrimethylammonium chloride, DTAC) or other simple QACs without significant alterations in performance and application outcomes. The presence of the labile ester bond within the betaine ester structure introduces a functional 'cleavable' or 'soft' characteristic [1], enabling controlled alkaline hydrolysis that is absent in conventional, stable QACs [2]. This fundamental difference dictates its utility in applications requiring transient surface activity, such as temporary emulsification, separation reagents, or environmentally benign formulations where persistent QACs are undesirable [3]. Furthermore, the specific hydrophobic-hydrophilic balance influenced by the ester group results in distinct micellization behavior, including critical micelle concentrations (CMCs) that differ systematically from non-ester analogs [4].

Quantitative Evidence Guide


Alkaline Hydrolysis Efficiency

Ethoxycarbonylmethyltrimethylammonium chloride belongs to a class of betaine ester surfactants that undergo rapid and complete alkaline hydrolysis. In contrast to stable alkyltrimethylammonium chlorides (e.g., DTAC) which do not readily hydrolyze under mild conditions, (alkyloxycarbonylmethyl)trimethylammonium chlorides exhibit near-quantitative hydrolysis. At pH 10 and 25 °C, the yield approaches 100% within 10 minutes, whereas alkyltrimethylammonium chlorides show negligible degradation under identical conditions [1].

Cleavable Surfactants Alkaline Hydrolysis Degradable Quaternary Ammonium Compounds

Critical Micelle Concentration Shift

The CMC of betaine ester chlorides, including the class to which ethoxycarbonylmethyltrimethylammonium chloride belongs, is systematically lower compared to alkyltrimethylammonium chlorides with the same total number of carbon atoms. Specifically, the CMC of betaine ester derivatives is close to that of n-alkyltrimethylammonium chlorides with an alkyl chain that is longer by two CH₂ groups [1]. For example, a betaine ester with an ethyl group (as in the target compound) would be expected to have a CMC comparable to an alkyltrimethylammonium chloride with a four-carbon alkyl chain, indicating greater hydrophobicity per carbon atom.

Critical Micelle Concentration Surfactant Thermodynamics Betaine Esters

Aqueous Solubility Profile

Ethoxycarbonylmethyltrimethylammonium chloride exhibits a defined aqueous solubility profile. The compound is soluble in water to at least 25 mg/mL (or up to 50 mM in pure DMSO) . This solubility is consistent with its betaine ester structure, which balances the cationic headgroup with a short hydrophobic ester moiety, contrasting with longer-chain QACs like cetyltrimethylammonium chloride (CTAC) which have lower water solubility and different phase behavior [1].

Aqueous Solubility Formulation Quaternary Ammonium Salt

pH-Dependent Hydrolytic Stability

The hydrolytic stability of betaine esters is strongly pH-dependent, with rapid hydrolysis occurring under alkaline conditions. At pH 10 and 25 °C, hydrolysis is complete within 10 minutes, while at pH 9 the yield is reduced and dependent on alkyl chain length [1]. This contrasts with stable quaternary ammonium compounds like benzalkonium chloride, which do not exhibit such pH-dependent lability [2]. The hydrolysis products are the parent alcohol (ethanol) and betaine, which are less surface-active and more environmentally benign.

Hydrolytic Stability pH-Dependent Degradation Soft Surfactant

Antimicrobial Activity Profile

Long-chain betaine esters have demonstrated antimicrobial activity against Gram-negative bacteria. For instance, tetradecyl betainate exhibits a minimum inhibitory concentration (MIC) of 6.3 µg/mL against Salmonella typhimurium at pH 7.4 and 37 °C [1]. While ethoxycarbonylmethyltrimethylammonium chloride has a short ethyl ester chain and thus likely lower antimicrobial potency compared to its long-chain homologs, this comparative data illustrates the antimicrobial potential of the betaine ester class relative to non-ester QACs, which often exhibit different structure-activity relationships and toxicity profiles [2].

Antimicrobial Quaternary Ammonium Compound Betaine Ester

Dye Solubilization and Triggered Precipitation

In a direct comparison, (alkyloxycarbonylmethyl)trimethylammonium chlorides were evaluated as separation reagents. They effectively dispersed carbon black and solubilized hydrophobic dyes (e.g., N,N-dimethyl-3-nitroaniline, naphthalene, pyrene) in neutral aqueous solution. Upon addition of a small excess of NaOH, the surfactant hydrolyzed, leading to instantaneous and near-perfect precipitation of the dyes [1]. Alkyltrimethylammonium chlorides, lacking the cleavable ester, do not exhibit this triggered separation behavior, remaining surface-active and preventing simple dye recovery.

Separation Reagent Dye Solubilization Precipitation

Key Application Scenarios


Temporary Emulsification and Separation

In analytical and preparative chemistry, ethoxycarbonylmethyltrimethylammonium chloride serves as a transient surfactant to solubilize hydrophobic compounds (e.g., dyes, carbon black) in aqueous media. Subsequent addition of a mild base triggers rapid hydrolysis (approaching 100% yield at pH 10 within 10 minutes) [1], destroying the surfactant and causing instantaneous precipitation of the analyte for easy recovery. This method is not possible with stable QACs like DTAC or CTAC [1].

Model Compound for Soft Surfactant Studies

Due to its well-defined cleavable ester bond and short alkyl chain, this compound is an ideal model system for investigating fundamental properties of betaine ester surfactants, including micellization thermodynamics (CMC shift compared to alkyltrimethylammonium chlorides) [2], pH-dependent hydrolysis kinetics [3], and micellar catalysis. Its high aqueous solubility (≥25 mg/mL) facilitates such studies.

Environmentally Benign Formulations

In industrial sectors requiring surfactants with reduced environmental persistence (e.g., hard surface cleaners, oilfield chemicals), the cleavable nature of this compound provides a quantifiable advantage. Unlike conventional QACs that accumulate in ecosystems, this betaine ester can be designed to degrade into non-surface-active, more biodegradable fragments (ethanol and betaine) after use, as demonstrated by its rapid hydrolysis under relevant pH conditions [1].

Switchable Phase-Transfer Catalysis

As a quaternary ammonium salt, ethoxycarbonylmethyltrimethylammonium chloride can act as a phase-transfer catalyst (PTC). However, its unique cleavable ester linkage offers the potential for 'switchable' catalysis, where the catalytic activity can be terminated by raising the pH to hydrolyze the catalyst. This provides a means to halt a reaction at a desired endpoint or facilitate catalyst removal, a feature not shared by standard PTCs like tetrabutylammonium chloride .

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